molecular formula C23H17N3O3 B3833726 N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide

Cat. No.: B3833726
M. Wt: 383.4 g/mol
InChI Key: FOMNFCASZRXNQF-BUVRLJJBSA-N
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Description

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes an anthracene moiety and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide typically involves the condensation reaction between anthracene-9-carbaldehyde and 2-(4-nitrophenyl)acetamide. The reaction is usually carried out in an ethanol solvent with an acid catalyst to facilitate the formation of the Schiff base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of anthracene-9-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide involves its interaction with molecular targets through its Schiff base moiety. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its nitrophenyl group can undergo reduction to form active intermediates that interact with cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-[(E)-anthracen-9-ylmethylideneamino]-N-phenylbenzene-1,4-diamine
  • N-(4-nitrophenyl)acetamide
  • Anthracen-9-ylmethylene-(4-methoxyphenyl)amine

Comparison: N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide is unique due to its combination of an anthracene moiety and a nitrophenyl group. This structural feature imparts distinct photophysical properties and biological activities compared to other similar compounds. For instance, the presence of the nitrophenyl group enhances its potential as an antimicrobial and anticancer agent, while the anthracene moiety contributes to its utility in optoelectronic applications.

Properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c27-23(13-16-9-11-19(12-10-16)26(28)29)25-24-15-22-20-7-3-1-5-17(20)14-18-6-2-4-8-21(18)22/h1-12,14-15H,13H2,(H,25,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMNFCASZRXNQF-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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